molecular formula C22H16ClN5O4 B2970430 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide CAS No. 921866-83-3

2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2970430
CAS No.: 921866-83-3
M. Wt: 449.85
InChI Key: WNUWRPFWKLGYPG-UHFFFAOYSA-N
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Description

: 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide is a complex organic compound This multifaceted molecule features a chloro group, a nitrobenzamide moiety, and a fused pyrido[2,3-d]pyrimidine ring system

Preparation Methods

: To synthesize 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide, a multistep synthetic route is typically employed. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core. Subsequent steps involve the incorporation of the chloro and nitrobenzamide functionalities. Reaction conditions often include the use of anhydrous solvents, precise temperature control, and careful purification to obtain a high yield and purity. Industrial production methods may involve large-scale synthesis in a controlled environment, utilizing advanced technologies such as flow chemistry to streamline the process.

Chemical Reactions Analysis

: This compound undergoes various types of chemical reactions, including:

  • Oxidation

    : The pyrido[2,3-d]pyrimidine moiety can be oxidized under specific conditions, resulting in the formation of more oxidized derivatives.

  • Reduction

    : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts (e.g., palladium on carbon).

  • Substitution

    : The chloro group can be substituted by nucleophiles such as amines or thiols in nucleophilic substitution reactions.

  • Common reagents and conditions

    : Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., primary amines). Reaction conditions vary depending on the specific transformation desired, but generally involve controlled temperatures and inert atmospheres.

Scientific Research Applications

: 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide has diverse applications in scientific research:

  • Chemistry

  • Biology

  • Medicine

    : Exploration of its pharmacological properties for the development of new drugs targeting specific molecular pathways in diseases like cancer or inflammation.

  • Industry

    : Utilized in the development of advanced materials with unique properties, such as electronic and photonic devices.

Mechanism of Action

: The compound exerts its effects through various molecular mechanisms:

  • Molecular targets

    : It interacts with specific proteins or enzymes, altering their activity and leading to downstream biological effects.

  • Pathways involved

    : It may modulate key signaling pathways involved in cell growth, differentiation, or apoptosis, depending on its specific target and context of use.

Comparison with Similar Compounds

: Similar compounds include those with structurally related pyrido[2,3-d]pyrimidine cores or similar functional groups:

  • Unique features

    : The combination of a chloro group, nitrobenzamide moiety, and the pyrido[2,3-d]pyrimidine ring system sets this compound apart, offering unique chemical reactivity and biological activity.

  • Similar compounds

    : Other compounds featuring pyrido[2,3-d]pyrimidine cores, such as 2-amino-4-methyl-5-nitropyrido[2,3-d]pyrimidine or derivatives with varying substituents at the chloro or nitro positions.

This detailed analysis highlights the multifaceted nature of 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide, showcasing its synthetic versatility, chemical reactivity, and broad range of applications in scientific research

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O4/c1-12-10-14(27-13(2)25-20-16(22(27)30)4-3-9-24-20)6-8-19(12)26-21(29)17-11-15(28(31)32)5-7-18(17)23/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWRPFWKLGYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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